REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[OH:6])[N:7]1[C:8](=[O:12])[CH2:9][CH2:10][CH2:11]1.[CH2:25]([Cl:26])[Cl:27].[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:20][S:21](=[O:22])(=[O:23])[Cl:24]>>[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[NH2:15])[N:7]1[C:8](=[O:12])[CH2:9][CH2:10][CH2:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C(=O)O)N1CCCC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CS(=O)(=O)Cl
|
Name
|
|
Type
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product
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Smiles
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CCC(C(N)=O)N1CCCC1=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[OH:6])[N:7]1[C:8](=[O:12])[CH2:9][CH2:10][CH2:11]1.[CH2:25]([Cl:26])[Cl:27].[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:20][S:21](=[O:22])(=[O:23])[Cl:24]>>[CH2:1]([CH3:2])[CH:3]([C:4](=[O:5])[NH2:15])[N:7]1[C:8](=[O:12])[CH2:9][CH2:10][CH2:11]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCC(C(=O)O)N1CCCC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C(N)=O)N1CCCC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |